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Compound of Interest

Compound Name:
4-Chloro-6,7-difluoro-2-

methylquinazoline

CAS No.: 887592-02-1

Cat. No.: B1393118

Get Quote

Introduction & Synthetic Context
4-Chloro-6,7-difluoro-2-methylquinazoline (CAS: 887592-02-1) is a critical bicyclic

heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs)

targeting EGFR (Epidermal Growth Factor Receptor). Its structural integrity is defined by the

electron-withdrawing fluorine atoms at positions 6 and 7, which significantly modulate the

reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (

).

Understanding the spectral fingerprint of this compound is essential for validating the quality of

starting materials in drug development pipelines. This guide provides a detailed analysis of its

Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) profiles,

grounded in the causality of its electronic structure.
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The compound is typically synthesized via the chlorination of 6,7-difluoro-2-methylquinazolin-

4(3H)-one using phosphorus oxychloride (

).

4,5-Difluoro-2-aminobenzoic acid Cyclization
(Ac2O / Acetamide)

6,7-Difluoro-2-methyl
quinazolin-4(3H)-one

Chlorination
(POCl3 / Base)
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-2-methylquinazoline

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the critical chlorination step which introduces the C-Cl

spectral signature.

Mass Spectrometry (MS) Analysis
The mass spectrum provides the primary confirmation of the molecular weight and the

presence of the chlorine atom, identifiable by its characteristic isotopic abundance.

Molecular Ion & Isotopic Pattern
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Formula:

[1]

Exact Mass: 214.01 g/mol (

)
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Ion Identity m/z Value
Relative
Abundance

Diagnostic
Significance

(

)

214.0 100%
Base peak (Parent

ion).

(

)

216.0 ~32%

Confirms presence of

one Chlorine atom

(3:1 ratio).

179.0 Variable

Loss of radical Cl;

formation of

quinazolinyl cation.

Fragmentation Logic
Under EI conditions, the molecule undergoes characteristic fragmentation. The C-Cl bond is

the weakest link, leading to the initial loss of the chlorine radical.

Molecular Ion [M]+
m/z 214/216

[M - Cl]+
m/z 179

(Quinazolinyl cation)

- Cl•

[M - Cl - HCN]+
m/z 152

(Ring contraction)

- HCN

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway observed in EI-MS.
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrational modes of the halogenated heterocyclic ring.

Key Absorption Bands
C=N Stretching (Quinazoline Ring):

. A strong, sharp band characteristic of the aromatic nitrogen heterocycle.

C-F Stretching:

. Multiple strong bands appear in this region due to the 6,7-difluoro substitution. These are
often the most intense peaks in the fingerprint region.

C-Cl Stretching:

. A distinct band indicating the chlorine substituent at the C4 position.

C-H Stretching (Aromatic):

(Weak).

C-H Stretching (Aliphatic Methyl):

(Weak/Moderate).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The 6,7-difluoro substitution pattern creates

complex coupling patterns (

and

) that are diagnostic for this isomer.

H NMR Spectroscopy
Solvent:

or
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Reference: TMS (0.00 ppm)

The spectrum is relatively simple due to the lack of adjacent protons, but the signals are split by

fluorine coupling.

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

2-CH 2.75 - 2.85 Singlet (s) -

Characteristic

methyl group on

the electron-

deficient

pyrimidine ring.

H-8 7.60 - 7.75 dd ,

Proton at C8 is

ortho to F7 and

meta to F6.

H-5 7.90 - 8.10 dd ,

Proton at C5 is

ortho to F6 and

meta to F7.

Deshielded by

the C4-Cl and

ring Nitrogen.

Expert Insight: The H5 proton typically appears more downfield (higher ppm) than H8 due to

the proximity of the electron-withdrawing C4-Cl group and the N3 nitrogen lone pair effect. The

"dd" (doublet of doublets) appearance is due to coupling with two non-equivalent fluorine

atoms.

F NMR Spectroscopy
Solvent:

[2][3]

Standard:
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(0 ppm) or

The

spectrum will show two distinct signals, both appearing as multiplets due to F-F coupling and F-
H coupling.

Signal 1 (F-7):

to

ppm.[3]

Signal 2 (F-6):

to

ppm.[3]

Coupling: A strong

coupling of approximately 20-25 Hz is observed between the two adjacent fluorine atoms.

NMR Spectroscopy
The carbon spectrum is highly complex due to C-F splitting.

C-2 (Imine): ~160-162 ppm.[3]

C-4 (C-Cl): ~158-160 ppm.

C-6, C-7 (C-F): ~145-155 ppm (Large doublets,

Hz).

Methyl (

): ~26 ppm.

Experimental Protocols
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Sample Preparation for NMR
To ensure high-resolution spectra free from phoning or shimming artifacts:

Mass: Weigh 5-10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS.

Note: If solubility is poor, use DMSO-

, but expect a solvent peak at 2.50 ppm that may overlap with the methyl signal of the
compound.

Filtration: Filter the solution through a cotton plug into the NMR tube to remove any inorganic

salts (e.g., phosphate salts from the synthesis).

HPLC-MS Method for Purity Verification
Objective: Confirm purity >98% before spectral analysis.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[4]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and MS (ESI+).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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